Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester
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Overview
Description
Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester is a complex organic compound with the molecular formula C16H24N2O3. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester typically involves the reaction of carbanilic acid derivatives with diethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes involve the reaction of carboxylic acids with alcohols in the presence of acid catalysts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to replace the ester group.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbanilate: Similar ester structure but lacks the diethylcarbamoyl group.
Phenyl carbamate: Contains a phenyl group instead of the carbanilic acid structure.
Methyl carbamate: Similar structure but with a methyl group instead of the ethyl group.
Uniqueness
Carbanilic acid, N-((diethylcarbamoyl)methyl)-2,6-dimethyl-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93814-38-1 |
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Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl N-[2-(diethylamino)-2-oxoethyl]-N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-6-18(7-2)15(20)12-19(17(21)22-8-3)16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3 |
InChI Key |
IBKFROSLVIUNSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=C(C=CC=C1C)C)C(=O)OCC |
Origin of Product |
United States |
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